molecular formula C16H22N2O2S B12680603 2-[[(1,2-Benzisothiazol-3-yloxy)methyl]cyclohexylamino]ethanol CAS No. 94087-26-0

2-[[(1,2-Benzisothiazol-3-yloxy)methyl]cyclohexylamino]ethanol

Cat. No.: B12680603
CAS No.: 94087-26-0
M. Wt: 306.4 g/mol
InChI Key: ANWMSCHRMRJYNM-UHFFFAOYSA-N
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Description

2-[[(1,2-Benzisothiazol-3-yloxy)methyl]cyclohexylamino]ethanol is a chemical compound with the molecular formula C16H22N2O2S and a molecular weight of 306.42 g/mol . This compound is known for its unique structure, which includes a benzisothiazole ring, a cyclohexyl group, and an ethanolamine moiety. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-[[(1,2-Benzisothiazol-3-yloxy)methyl]cyclohexylamino]ethanol involves several stepsThe reaction conditions typically involve the use of solvents such as dichloromethane or ethanol and may require catalysts to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

2-[[(1,2-Benzisothiazol-3-yloxy)methyl]cyclohexylamino]ethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential antimicrobial and antifouling properties . In medicine, it is being explored for its potential therapeutic effects, particularly in the treatment of bacterial infections and as an antifouling agent in marine environments . Additionally, it is used in the development of new materials with enhanced properties.

Mechanism of Action

The mechanism of action of 2-[[(1,2-Benzisothiazol-3-yloxy)methyl]cyclohexylamino]ethanol involves its interaction with specific molecular targets. The benzisothiazole ring is known to interact with bacterial cell membranes, disrupting their integrity and leading to cell death . The cyclohexyl group enhances the compound’s hydrophobicity, allowing it to penetrate cell membranes more effectively. The ethanolamine moiety may also play a role in the compound’s overall bioactivity by interacting with cellular proteins and enzymes.

Comparison with Similar Compounds

2-[[(1,2-Benzisothiazol-3-yloxy)methyl]cyclohexylamino]ethanol can be compared with other similar compounds, such as 2-[[(1,2-benzisothiazol-3-yloxy)methyl]methylamino]ethanol and 2-[[(1,2-benzisothiazol-3-yloxy)methyl]butylamino]ethanol . These compounds share the benzisothiazole ring but differ in the substituents attached to the nitrogen atom. The unique combination of the cyclohexyl group and ethanolamine moiety in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

94087-26-0

Molecular Formula

C16H22N2O2S

Molecular Weight

306.4 g/mol

IUPAC Name

2-[1,2-benzothiazol-3-yloxymethyl(cyclohexyl)amino]ethanol

InChI

InChI=1S/C16H22N2O2S/c19-11-10-18(13-6-2-1-3-7-13)12-20-16-14-8-4-5-9-15(14)21-17-16/h4-5,8-9,13,19H,1-3,6-7,10-12H2

InChI Key

ANWMSCHRMRJYNM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N(CCO)COC2=NSC3=CC=CC=C32

Origin of Product

United States

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